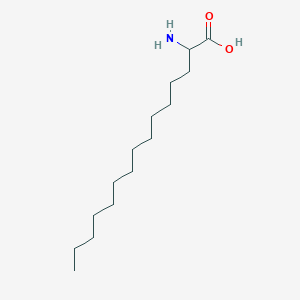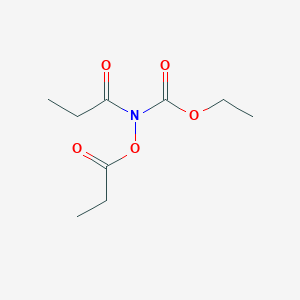
Ethyl propanoyl(propanoyloxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl propanoyl(propanoyloxy)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its unique chemical structure, which combines the properties of both esters and carbamates, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl propanoyl(propanoyloxy)carbamate typically involves the reaction of ethyl chloroformate with propanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with propanoyl chloride to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as pyridine can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl propanoyl(propanoyloxy)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propanoic acid and ethyl carbamate.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Hydrolysis: Propanoic acid and ethyl carbamate.
Reduction: Corresponding alcohol.
Substitution: Ureas.
Wissenschaftliche Forschungsanwendungen
Ethyl propanoyl(propanoyloxy)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a protective group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl propanoyl(propanoyloxy)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protective group in organic synthesis. The compound can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The molecular targets and pathways involved include the formation of carbamate bonds with nucleophilic amines.
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate:
Methyl carbamate: Similar to ethyl carbamate but with a methyl group instead of an ethyl group.
Propyl carbamate: Similar structure but with a propyl group.
Uniqueness: Ethyl propanoyl(propanoyloxy)carbamate is unique due to its dual ester and carbamate functionalities, which provide it with versatile reactivity. This makes it particularly useful in synthetic organic chemistry for the protection and deprotection of amines.
Eigenschaften
CAS-Nummer |
112929-70-1 |
|---|---|
Molekularformel |
C9H15NO5 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
[ethoxycarbonyl(propanoyl)amino] propanoate |
InChI |
InChI=1S/C9H15NO5/c1-4-7(11)10(9(13)14-6-3)15-8(12)5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
RNHWLQNCCOWFBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C(=O)OCC)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


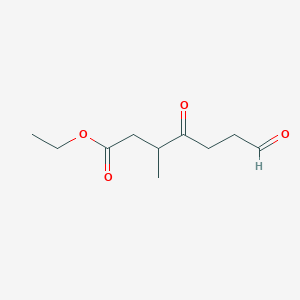
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)
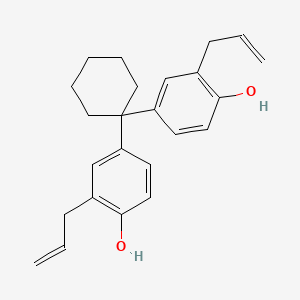
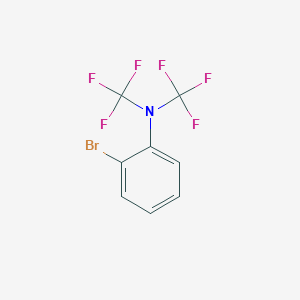

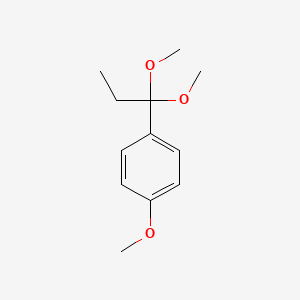
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
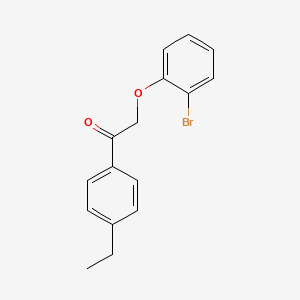


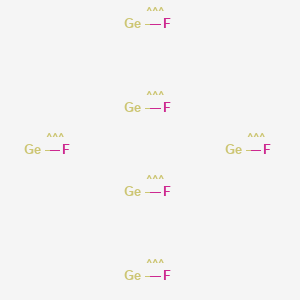
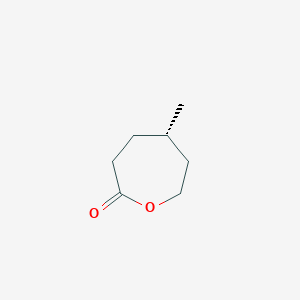
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
